molecular formula C7H7ClN4 B6206447 6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 23069-70-7

6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B6206447
CAS No.: 23069-70-7
M. Wt: 182.6
InChI Key:
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Description

6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes involved in cancer progression. This compound is characterized by a triazole ring fused to a pyridazine ring, with chlorine and methyl substituents enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form the intermediate 3,6-dichloropyridazine hydrazone. This intermediate then undergoes cyclization with formic acid to yield the desired triazolo[4,3-b]pyridazine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically involves stringent control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a corresponding oxide.

Scientific Research Applications

6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves the inhibition of specific kinases such as c-Met and Pim-1. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the methyl groups, which may affect its binding affinity and specificity.

    7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the chlorine atom, potentially altering its reactivity and biological activity.

    6-bromo-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine: Substitution of chlorine with bromine can change its chemical properties and interactions with biological targets.

Uniqueness

6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which enhances its ability to inhibit certain kinases more effectively than its analogs. The presence of both chlorine and methyl groups contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry research .

Properties

CAS No.

23069-70-7

Molecular Formula

C7H7ClN4

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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